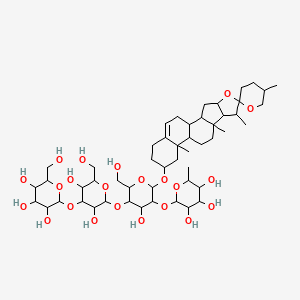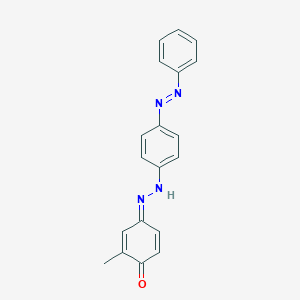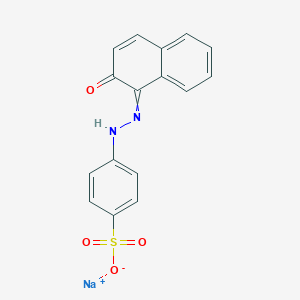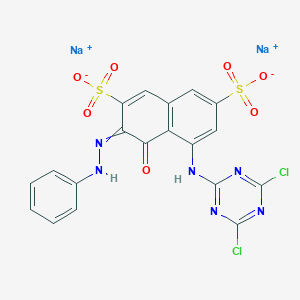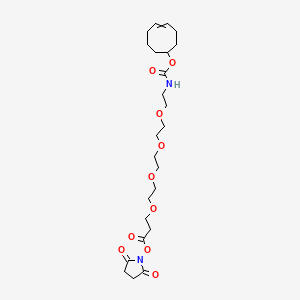
(4E)-TCO-PEG4-NHS ester
Vue d'ensemble
Description
(4E)-TCO-PEG4-NHS ester is a useful research compound. Its molecular formula is C24H38N2O10 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4E)-TCO-PEG4-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-TCO-PEG4-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Hydrogel Formation and Biomedical Applications
- Hydrogels Formation : (Strehin et al., 2013) describe the use of oxo-ester mediated native chemical ligation (OMNCL) for forming polymer hydrogels. NHS-activated oxo-esters and N-cysteine endgroups were synthesized from poly(ethylene glycol) (PEG), facilitating the formation of hydrogels at physiological pH. This method is useful for in-vivo applications such as wound healing and drug delivery.
- Bioactive Hydrogels : (Browning et al., 2013) highlight the tunability of PEG hydrogels for regenerative medicine. Acrylate-PEG-NHS is used for functionalizing bioactive factors in PEG hydrogels, improving cell-material interactions.
2. PEGylation in Biopharmaceuticals
- PEGylation in Pharmaceuticals : (Crafts et al., 2016) discuss the use of PEG in the pharmaceutical industry. NHS esters like (4E)-TCO-PEG4-NHS ester react with primary amine groups to form amide bonds, enhancing bioavailability and reducing immunogenicity of biopharmaceuticals.
3. Cross-linking Applications in Biomaterials
- Chemical Cross-Linking with NHS Esters : (Kalkhof & Sinz, 2008) summarize experiences with NHS esters for cross-linking lysine residues in proteins, highlighting its broad utility in biomaterials and analytical chemistry.
- Scleral Crosslinking for Myopia Treatment : (Wang et al., 2021) utilized a PEG molecule with NHS ester functional groups for scleral collagen crosslinking, demonstrating its potential in treating myopia progression.
4. Surface Chemistry and Bioconjugation
- Surface Hydrolysis and Reactivity Studies : (Cheng et al., 2007) investigated NHS-bearing organic thin films for surface immobilizations. NHS esters are key in covalent coupling of amine-containing biomolecules onto surfaces.
- Synthesis of NHS Esters : (Barré et al., 2016) provide an overview of various strategies for preparing NHS esters, which are critical in peptide synthesis and bioconjugate chemistry.
5. Biomedical Imaging and Diagnostics
- Bioorthogonal Pretargeting : (Rahim et al., 2015) discuss the enhancement of reactivity for bioorthogonal pretargeting in molecular imaging, where NHS ester plays a role in antibody conjugation.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-TCO-PEG4-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




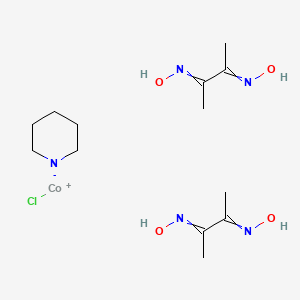
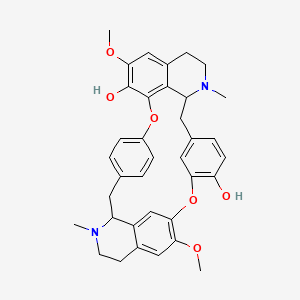
![[(2S)-2-[(4-amino-2-oxopyrimidin-1-yl)methyl]-3-hydroxypropyl] 3-hexadecoxypropyl hydrogen phosphate](/img/structure/B8235347.png)
![ethyl (3S,6S,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B8235355.png)
![Methyl-oxido-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxymethylimino]azanium](/img/structure/B8235356.png)
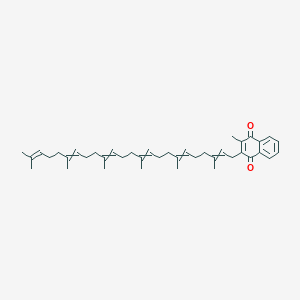
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B8235374.png)
![Acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8235381.png)

